N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide
Description
This compound belongs to the acetamide class, characterized by a central acetamide linker bridging a 2,5-dichlorophenyl group and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-4-3-5-15(17(11)24-18)23-10-16(22)21-14-8-12(19)6-7-13(14)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUOEJQLFPTERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Aromatic substituents : Position and number of halogens (e.g., 3,4-dichloro vs. 2,5-dichloro).
- Heterocyclic systems : Benzofuran vs. benzothiazole, pyrazole, or azepine.
- Amide substituents : Methoxy, trifluoromethyl, or alkyl groups on the nitrogen.
Table 1: Structural Comparison
Physicochemical Properties
Solubility and Lipophilicity
- Water solubility : Compound 9 () showed moderate solubility (50 mg/mL in water via HPLC), likely due to its biphenyl fluoro group and azepine backbone .
- Hydrogen bonding : The target compound’s dihydrobenzofuran ether oxygen and amide group may form intermolecular H-bonds, influencing crystal packing (as seen in ’s R22(10) dimer motifs) .
Table 2: Key Physicochemical Parameters
*Estimated based on ; †Inferred from structural similarity.
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